molecular formula C9H17F3N2O2 B2895425 tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate CAS No. 1909348-60-2

tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate

Cat. No. B2895425
CAS RN: 1909348-60-2
M. Wt: 242.242
InChI Key: VZUYEEAIRVVMFO-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate, also known as TATB, is a high-energy explosive material that has gained significant attention in the field of scientific research. TATB is a white crystalline solid and is known for its high thermal stability and insensitivity to shock and friction. It has been extensively studied for its potential applications in the field of defense, aerospace, and industrial explosives.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate involves the release of energy through a rapid exothermic reaction. Upon initiation, this compound undergoes a rapid decomposition, releasing a large amount of energy in the form of heat and gas. The decomposition of this compound is highly exothermic and occurs at a very high rate, making it an ideal candidate for use in explosive devices.
Biochemical and Physiological Effects:
This compound is not intended for use as a drug or medication and has not been studied extensively for its biochemical and physiological effects. However, studies have shown that exposure to this compound can cause irritation to the eyes, skin, and respiratory system. It is considered to be a potential occupational hazard and should be handled with care.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate in lab experiments include its high energy content, thermal stability, and insensitivity to shock and friction. This compound is also relatively easy to synthesize, making it readily available for use in lab experiments. However, the limitations of using this compound in lab experiments include its potential hazards, the need for specialized equipment and facilities, and the high cost of production.

Future Directions

There are several future directions for research on tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate. One area of research is the development of new synthesis methods to improve the yield and purity of the product. Another area of research is the development of new applications for this compound in the field of defense, aerospace, and industrial explosives. Additionally, research on the biochemical and physiological effects of this compound could provide valuable information on its potential hazards and safety considerations.

Synthesis Methods

The synthesis of tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate involves the reaction of 1,1,1-trifluoro-4-chlorobutane with tert-butyl carbamate in the presence of a base. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted to this compound. The synthesis method of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the product.

Scientific Research Applications

Tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate has been extensively studied for its potential applications in the field of defense and aerospace. It is known for its high energy content, insensitivity to shock and friction, and thermal stability, making it an ideal candidate for use in explosive devices. This compound has also been studied for its potential use as a propellant in rocket engines, due to its high energy content and low sensitivity to shock and friction.

properties

IUPAC Name

tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O2/c1-8(2,3)16-7(15)14-5-4-6(13)9(10,11)12/h6H,4-5,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUYEEAIRVVMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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